
YZJ-1139 (Fazamorexant): A Technical Overview
of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fazamorexant

Cat. No.: B12402192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
YZJ-1139, also known as Fazamorexant, is a novel, potent, and selective dual orexin receptor

antagonist (DORA) developed for the treatment of insomnia. By competitively blocking the

binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R

and OX2R, Fazamorexant modulates the brain's sleep-wake circuitry, leading to a decrease in

wakefulness and the promotion of sleep. Developed by Jiangsu Yangtze River Pharmaceutical

Group and Shanghai Haiyan Pharmaceutical Technology, Fazamorexant has progressed

through clinical development, demonstrating a favorable pharmacokinetic profile and efficacy in

improving sleep parameters in clinical trials. This technical guide provides a comprehensive

overview of the discovery and development history of YZJ-1139, including its mechanism of

action, preclinical and clinical data, and detailed experimental methodologies.

Introduction: The Role of the Orexin System in
Sleep Regulation
The discovery of the orexin neuropeptide system, comprising orexin A and orexin B and their

G-protein coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), has

revolutionized our understanding of sleep-wake regulation. The orexin system is a critical

regulator of wakefulness, and its dysregulation is implicated in sleep disorders such as

narcolepsy. Consequently, antagonism of orexin receptors has emerged as a promising
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therapeutic strategy for the treatment of insomnia. Dual orexin receptor antagonists (DORAs)

that block both OX1R and OX2R are believed to offer a more comprehensive approach to

promoting sleep by attenuating the wake-promoting signals mediated by both receptor

subtypes.

Discovery and Preclinical Development of YZJ-1139
(Fazamorexant)
While specific details regarding the initial high-throughput screening and lead optimization for

YZJ-1139 have not been extensively published, the development of Fazamorexant likely

followed a rational drug design approach targeting the orexin receptors. The chemical structure

of Fazamorexant, [(1S,2R,5S)-2-[(5-fluoropyridin-2-yl)oxymethyl]-8-azabicyclo[3.2.1]octan-8-

yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone, suggests a focus on optimizing potency,

selectivity, and pharmacokinetic properties.

In Vitro Pharmacology
Preclinical in-vitro experiments have demonstrated that Fazamorexant is a potent antagonist

of both OX1R and OX2R. The IC50 values, which represent the concentration of the drug

required to inhibit 50% of the receptor activity, are summarized in the table below. For

comparison, data for Suvorexant, another approved DORA, are also included.

Compound Target IC50 (nM)

YZJ-1139 (Fazamorexant) OX1R 32[1]

OX2R 41[1]

Suvorexant OX1R 147[1]

OX2R 126[1]

Table 1: In Vitro Receptor Binding Affinity of YZJ-1139 (Fazamorexant) and Suvorexant.

Preclinical Experimental Protocols
In Vitro Receptor Binding Assay (Hypothetical Protocol based on standard industry practice):
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Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human OX1R or OX2R.

Radioligand: [³H]-Almorexant or another suitable radiolabeled orexin receptor antagonist.

Procedure:

Cell membranes expressing the target receptor are prepared.

A fixed concentration of the radioligand is incubated with the cell membranes in the

presence of varying concentrations of the test compound (YZJ-1139).

Non-specific binding is determined in the presence of a high concentration of a non-

labeled antagonist.

After incubation, the bound radioligand is separated from the unbound radioligand by

filtration.

The radioactivity of the filter-bound membranes is measured using a scintillation counter.

The IC50 values are calculated by non-linear regression analysis of the competition

binding curves.

Clinical Development
Fazamorexant has undergone a comprehensive clinical development program to evaluate its

safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with

insomnia.

Phase I: First-in-Human Studies
A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was

conducted in healthy adult subjects to assess the safety, tolerability, and pharmacokinetics of

YZJ-1139.

Pharmacokinetic Profile:

Following oral administration, YZJ-1139 is rapidly absorbed. The key pharmacokinetic

parameters are summarized in the table below.
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Parameter
Single Ascending Dose (2-
80 mg)

Multiple Ascending Dose
(10-60 mg daily for 7 days)

Tmax (median, h) 0.625 - 1.25[1] 0.63 - 1.00

t1/2 (mean, h) 1.91 - 3.68 2.41 - 3.07

Cmax (ng/mL) Dose-dependent increase Dose-dependent increase

AUC (ng*h/mL) Dose-dependent increase Dose-dependent increase

Table 2: Summary of Pharmacokinetic Parameters of YZJ-1139 (Fazamorexant) in Healthy

Volunteers.

Experimental Protocol: Phase I Clinical Trial

Study Design: Randomized, double-blind, placebo-controlled, single- and multiple-ascending

dose study.

Participants: Healthy adult male and female subjects.

Single Ascending Dose (SAD) Cohorts: Subjects received a single oral dose of YZJ-1139

(ranging from 2 mg to 80 mg) or placebo.

Multiple Ascending Dose (MAD) Cohorts: Subjects received daily oral doses of YZJ-1139

(ranging from 10 mg to 60 mg) or placebo for 7 consecutive days.

Pharmacokinetic Sampling: Blood samples were collected at predefined time points pre- and

post-dose to determine the plasma concentrations of YZJ-1139 using a validated LC-MS/MS

method.

Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs),

and clinical laboratory tests.

Phase II and III Clinical Trials
Following the promising results from the Phase I study, Fazamorexant advanced to Phase II

and III clinical trials to evaluate its efficacy and safety in patients with insomnia disorder. A
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Phase III clinical trial (NCT05525637) has been completed, and a New Drug Application (NDA)

has been submitted to the National Medical Products Administration (NMPA) in China.

Mechanism of Action and Signaling Pathway
YZJ-1139 acts as a competitive antagonist at both OX1 and OX2 receptors. In the

physiological state, orexin neurons in the lateral hypothalamus are active during wakefulness,

releasing orexin peptides that bind to OX1R and OX2R on various downstream neurons,

promoting and maintaining an awake state. By blocking these receptors, YZJ-1139 inhibits the

wake-promoting signals from the orexin system, thereby facilitating the transition to and

maintenance of sleep.
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Caption: Mechanism of action of YZJ-1139 (Fazamorexant) in the orexin signaling pathway.

Drug Development Workflow
The development of YZJ-1139 followed a typical pharmaceutical development pipeline, from

initial discovery through to clinical trials and regulatory submission.
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Caption: The discovery and development workflow of YZJ-1139 (Fazamorexant).
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Conclusion
YZJ-1139 (Fazamorexant) is a promising new therapeutic agent for the treatment of insomnia.

Its mechanism of action as a dual orexin receptor antagonist offers a targeted approach to

sleep modulation. The available preclinical and clinical data suggest that Fazamorexant has a

favorable pharmacokinetic profile characterized by rapid absorption and a relatively short half-

life, which may translate to a rapid onset of action and a reduced risk of next-day residual

effects. The successful completion of Phase III trials and the submission of a New Drug

Application mark a significant milestone in the development of this novel hypnotic agent.

Further data from ongoing and future studies will continue to delineate the clinical utility and

safety profile of Fazamorexant in the management of insomnia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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